molecular formula C8H18O<br>(CH3CH2CH2CH2)2O<br>C8H18O B3395818 Dibutyl ether CAS No. 142-96-1

Dibutyl ether

Cat. No.: B3395818
CAS No.: 142-96-1
M. Wt: 130.23 g/mol
InChI Key: DURPTKYDGMDSBL-UHFFFAOYSA-N
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Description

Dibutyl ether, also known as 1-butoxybutane, is a chemical compound belonging to the ether family with the molecular formula C₈H₁₈O. It is a colorless, volatile, and flammable liquid with a peculiar ethereal smell. This compound is lighter than water in its liquid form but its vapor is heavier than air. It is not soluble in water but is soluble in acetone and many other organic solvents .

Biochemical Analysis

Cellular Effects

Given its role as a solvent and its ability to disrupt the ordered structure of n-alkane , it is plausible that Dibutyl ether could influence cell function by altering the physical properties of the cellular environment This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is generally stable to oxidation, reduction, and base . Strong acids like HI and HBr can cleave this ether . In the presence of oxygen, this compound is oxidized to a peroxide or hydroperoxide These reactions suggest that this compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression

Metabolic Pathways

A study on phthalates, a group of chemicals related to this compound, suggests that they are metabolized through hydrolysis to produce diethyl phthalate, which is subsequently metabolized to phthalic acid . This suggests that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Given its solubility in organic solvents , it is plausible that this compound could be transported and distributed within cells and tissues via passive diffusion or possibly through interaction with transporters or binding proteins

Subcellular Localization

Given its solubility in organic solvents , it is plausible that this compound could localize to lipid-rich areas of the cell, such as the cell membrane or certain organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl ether is typically synthesized through the dehydration of 1-butanol. This reaction can be catalyzed by concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. The reaction proceeds as follows: [ 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}8\text{H}{18}\text{O} + \text{H}_2\text{O} ] Alternatively, p-toluenesulfonic acid can be used as a safer and more environmentally friendly catalyst .

Industrial Production Methods: Industrially, this compound can be produced by dehydrating 1-butanol over alumina at 300°C . This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Dibutyl ether is generally stable to oxidation, reduction, and base. it can undergo cleavage reactions with strong acids like hydrogen iodide (HI) and hydrogen bromide (HBr). In the presence of oxygen, this compound can be oxidized to form peroxides or hydroperoxides .

Common Reagents and Conditions:

    Oxidation: In the presence of oxygen, this compound forms peroxides or hydroperoxides.

    Cleavage: Strong acids such as HI and HBr can cleave this compound into butanol and the corresponding alkyl halide.

Major Products:

    Oxidation: Peroxides or hydroperoxides.

    Cleavage: Butanol and alkyl halides.

Scientific Research Applications

Comparison with Similar Compounds

    Diethyl ether (C₄H₁₀O): A common laboratory solvent with a lower boiling point and higher volatility compared to dibutyl ether.

    Dipropyl ether (C₆H₁₄O): Similar in structure but with different physical properties such as boiling point and solubility.

    Methyl tert-butyl ether (C₅H₁₂O): Used as a gasoline additive to enhance octane rating.

Uniqueness of this compound: this compound’s higher boiling point and lower volatility compared to diethyl ether make it suitable for reactions requiring higher temperatures. Its ability to dissolve a wide range of organic compounds and its stability under various reaction conditions make it a versatile solvent in both laboratory and industrial settings .

Properties

IUPAC Name

1-butoxybutane
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InChI

InChI=1S/C8H18O/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
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InChI Key

DURPTKYDGMDSBL-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCCC
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Molecular Formula

C8H18O, Array
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DSSTOX Substance ID

DTXSID1022007
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Molecular Weight

130.23 g/mol
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Physical Description

N-butyl ether appears as a clear colorless liquid with an ethereal odor. Flash point below 141 °F. Less dense than water and insoluble in water. Vapors heavier than air. Irritates the eyes, nose, throat, and respiratory tract., Liquid, Colorless liquid with a mild ethereal odor; [Hawley], COLOURLESS LIQUID.
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Boiling Point

288 °F at 760 mmHg (NTP, 1992), 140.8 °C, 142 °C
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Flash Point

77 °F (NTP, 1992), 37 °C (CLOSED CUP), 25 °C c.c.
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), Miscible with benzene and most org solvents, Sol in all prop in alc, ether; very sol in acetone, Miscible with oxygenated solvents, In water, 300 mg/L at 25 °C, Solubility in water, g/100ml:
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Density

0.767 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7684 at 20 °C/4 °C, % In saturated air: 0.9 at 25 °C, 760 mm Hg; density of saturated air: 1.1 at 25 °C, 760 mm hg (air= 1), Density (at 20 °C): 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

4.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.48 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

4.8 mmHg at 68 °F (NTP, 1992), 6.01 [mmHg], 6.01 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.46
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Color/Form

Colorless liquid

CAS No.

142-96-1
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Explanation Creative Commons CC BY 4.0

Melting Point

-144 °F (NTP, 1992), -95.2 °C, -95 °C
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148
Record name N-BUTYL ETHER
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148
Record name DIBUTYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Into a 30 ml round-bottom flask with two necks equipped with a three-way cock, in which the air had been replaced with nitrogen gas, there were added 2.15 mg (3.3×10−3 mmol) of acenaphthylene heptacarbonyl ruthenium (the polynuclear ruthenium-carbonyl complex as expressed by the formula (V): hereinafter sometimes referred to simply as the “Ru complex”) as the catalyst, 0.05 ml of 1,4-dioxane as the solvent, and 0.050 ml (0.33 mmol) of dimethylphenylsilane (HSiMe2Ph) as the silane compound. After stirring at room temperature (25° C.) for thirty minutes, there was added 0.43 ml (3.3 mmol) of tert-butyl vinyl ether (tBuVE) as the vinyl ether compound. The resultant solution was stirred at room temperature for ten minutes, and then the 1,4-dioxane and the excess phenyldimethyl silane were distilled off. Into the residual viscous liquid was dissolved in 2 ml of hexane. Following the addition of methanol 6 ml, the resultant white deposit was subjected to drying in vacuo, to yield a white solid material, 277 mg (92%). The molecular weight of the white solid material was determined by GPC, and the material was also subjected to the measurement of IR, 1H and 13C NMR spectra. FIG. 2 shows the GPC chart. The assignment of the IR and NMR data are summarized below. From these results the white solid material was identified to be polyvinyl tert-butyl ether.
[Compound]
Name
acenaphthylene heptacarbonyl ruthenium
Quantity
2.15 mg
Type
reactant
Reaction Step One
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.43 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.05 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Amines can be reacted with maleic anhydride to give the corresponding half-amide derivative. Generally, a polymer containing maleic anhydride is reacted in solution or suspension with an amine in an inert or non-reactive solvent, such as acetone, heptane, benzene or dibutylether, to provide the desired half-amide derivative. This material then must be isolated and repackaged into a useful product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 10.72 g triphosgene in 80 ml dichloromethane, 26.51 g phenethyl alcohol was added. While cooling in an ice bath, 17.16 g pyridine was dropped in over 45 minutes. Then, the reaction was stirred at room temperature for 62 hours. The reaction was diluted with dichloromethane, washed with aqueous HCl and aqueous NaHCO3. The organic phase was dried, filtered and evaporated to dryness. The resulting crystals were recrystallized from 60 ml hexanes and then a second time from hexane:methyl t.-butyl ether (50 ml:50 ml) to yield 15.48 g of colorless crystals.
Quantity
10.72 g
Type
reactant
Reaction Step One
Quantity
26.51 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
17.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

It is known to produce n-butanol by the hydrogenation of the n-butyraldehyde obtained, for example, by the hydroformylation of propylene by reaction with carbon monoxide and hydrogen. However, in order to be suitable for various applications, e.g., as a solvent for fats, waxes and resins, and in the manufacture of rayon, detergents and various butyl compounds, the n-butanol must have a high degree of purity including a specified low level of various impurities produced by the hydroformylation and hydrogenation reactions. To deal with this problem, the crude n-butanol produced by the hydrogenation reaction must be purified, generally by fractional distillation. One of the impurities intended to be removed by the distillation is di-n-butylether (DBE) which has an atmospheric boiling point of 142° C., but in the absence of water forms a binary azeotrope with n-butanol having an atmospheric boiling point of about 117.6° C. This is very close to the boiling point of pure n-butanol of about 117.2° C., making it difficult to separate DBE from n-butanol when water is not present. However in the presence of water, a ternary azeotrope of water, n-butanol and DBE is formed having a boiling point of about 90.6° C. which can be exploited in the separation of DBE from the bulk of the n-butanol product. Other impurities produced during the catalytic hydrogenation of n-butyraldehyde to form n-butanol are so-called "heavy ends," which are relatively high boiling and tend to break down during purification by distillation to form "permanganate time consumers" (PTC's), i.e., certain unsaturated compounds and chromophores such as olefins, aldehydes and ketones, during distillation. The PTC's, like other impurities such as DBE, may also produce an adverse effect on end use applications if present in the n-butanol product, and like DBE, their separation from the n-butanol product is facilitated by the presence of water in the distillation column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
rayon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
butyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
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Type
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Reaction Step Eight
Quantity
0 (± 1) mol
Type
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Reaction Step Eight
Name

Synthesis routes and methods V

Procedure details

The conditions were the same as those described in Example 1, but the reaction temperature was increased from 120° to 130° C. The reactor was charged with 310 g/h of a mixture consisting of 32.7 weight % of acrylic acid, 57.2 weight % of n-butanol and 10.1 weight % of butylacrylate. 83.2% of the acrylic acid underwent conversion. 310 g of reaction product consisting of 175 g of butylacrylate, 90 g of n-butanol, 21 g of water, 17 g of acrylic acid and 7 g of residue was discharged. 143 g/h of pure butylacrylate free from dibutylether was obtained. This corresponded to a yield of 95.7%, based on the acrylic acid which underwent conversion. The catalyst performance was 923 g of butylacrylate per kg of catalyst per hour.
Name
Quantity
21 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
175 g
Type
reactant
Reaction Step Six
Quantity
90 g
Type
reactant
Reaction Step Seven
Quantity
17 g
Type
reactant
Reaction Step Eight
[Compound]
Name
residue
Quantity
7 g
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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